

In-Depth Technical Guide to the Spectroscopic Data of Hemiphroside A

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Compound of Interest

Compound Name: Hemiphroside A

Cat. No.: B1181400

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hemiphroside A**, a phenylethanoid glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is compiled from peer-reviewed scientific literature.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Hemiphroside A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. This structured presentation allows for easy comparison and reference.

Table 1: ^1H NMR Spectroscopic Data for Hemiphroside A (500 MHz, CD_3OD)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone			
2	6.70	d	8.0
5	6.68	d	8.0
6	6.57	s	
7	2.76	t	7.0
8	3.89	t	7.0
OCH ₃ -3	3.84	s	
Glucose Moiety I			
1'	4.35	d	7.8
2'	3.25	m	
3'	3.45	m	
4'	3.30	m	
5'	3.38	m	
6'a	3.86	dd	11.8, 2.0
6'b	3.65	dd	11.8, 5.5
Glucose Moiety II			
1''	4.54	d	7.8
2''	3.20	m	
3''	3.35	m	
4''	3.28	m	
5''	3.32	m	
6''a	4.38	dd	11.5, 2.0
6''b	3.75	dd	11.5, 5.5

Caffeoyl Moiety			
2'''	6.95	d	2.0
5'''	6.77	d	8.0
6'''	6.65	dd	8.0, 2.0
7''' (α)	6.25	d	16.0
8''' (β)	7.55	d	16.0

Table 2: ^{13}C NMR Spectroscopic Data for Hemiphroside A (125 MHz, CD_3OD)

Position	Chemical Shift (δ) in ppm
Aglycone	
1	131.5
2	113.2
3	149.8
4	147.1
5	116.8
6	121.5
7	36.8
8	71.9
OCH ₃ -3	56.5
Glucose Moiety I	
1'	104.2
2'	75.1
3'	82.1
4'	71.2
5'	76.5
6'	62.5
Glucose Moiety II	
1''	102.8
2''	75.0
3''	77.9
4''	71.5
5''	78.0

6"	64.9
Caffeoyl Moiety	
1"	127.8
2"	115.2
3"	146.5
4"	149.2
5"	116.3
6"	123.2
7" (α)	114.9
8" (β)	148.3
9" (C=O)	168.6

Table 3: Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) Data for Hemiphroside A

Spectroscopic Technique	Key Data
FAB-MS (Negative Ion Mode)	m/z 667 $[M-H]^-$
IR (KBr)	ν_{\max} cm^{-1} : 3400 (OH), 1695 (C=O), 1630, 1515 (aromatic ring), 1270, 1160, 1070 (C-O)
UV (MeOH)	λ_{\max} nm (log ϵ): 290 (4.15), 328 (4.18)

Experimental Protocols

The data presented above were obtained through the following experimental procedures, as detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AM-500 spectrometer.

- Solvent: Deuterated methanol (CD_3OD).
- Temperature: Room temperature.
- Referencing: Tetramethylsilane (TMS) was used as the internal standard ($\delta = 0.00$ ppm).
- ^1H NMR: Spectra were recorded at 500 MHz.
- ^{13}C NMR: Spectra were recorded at 125 MHz.
- 2D NMR: COSY, HMQC, and HMBC experiments were conducted to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry (MS)

- Instrumentation: VG AutoSpec-3000 spectrometer.
- Ionization Mode: Fast Atom Bombardment (FAB) in the negative ion mode.
- Matrix: Glycerol.

Infrared (IR) Spectroscopy

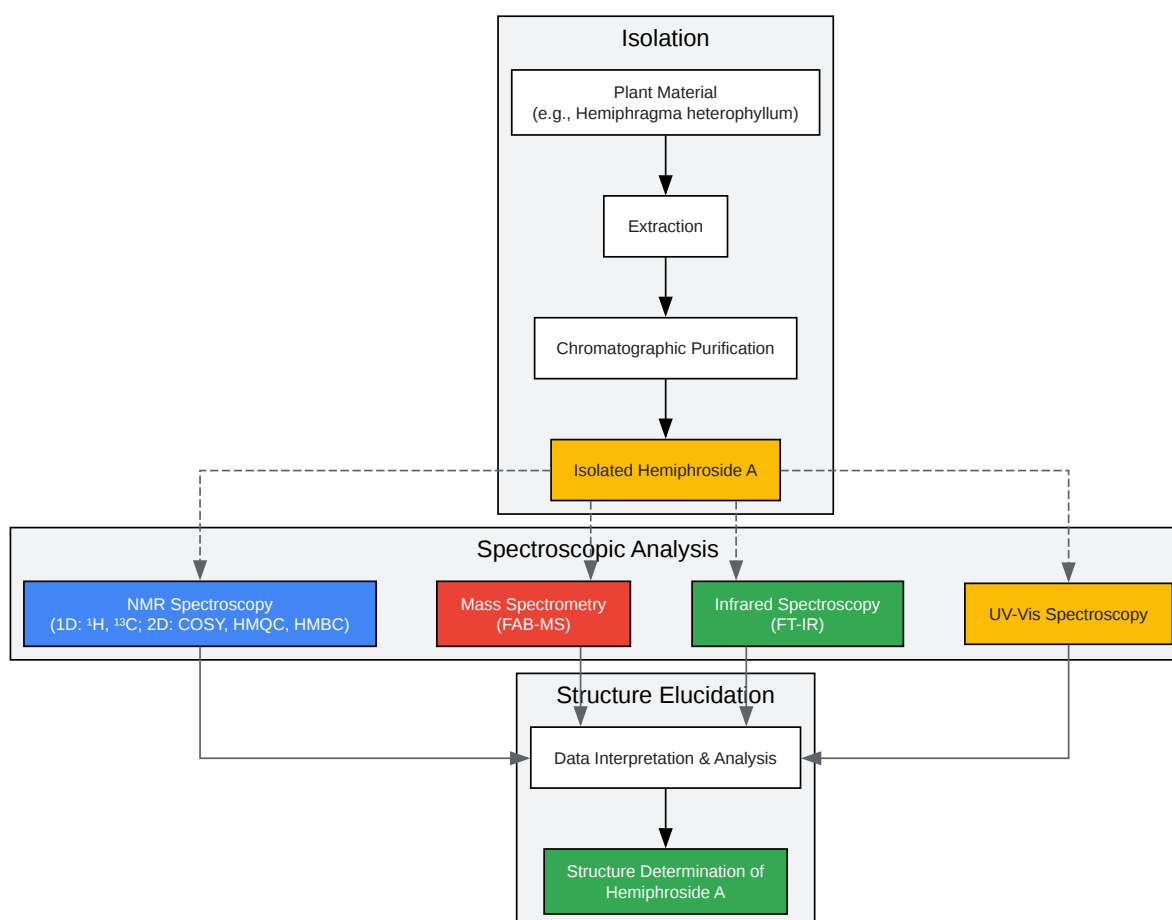
- Instrumentation: Perkin-Elmer 599B spectrophotometer.
- Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.
- Measurement Range: Data was collected over the standard mid-IR range.

Ultraviolet (UV) Spectroscopy

- Instrumentation: Shimadzu UV-240 spectrophotometer.
- Solvent: Methanol (MeOH).
- Measurement: The absorption spectrum was recorded to determine the wavelengths of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Hemiphroside A**.



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Caption: Workflow for the isolation and structural elucidation of **Hemiphroside A**.

This guide serves as a foundational resource for researchers working with **Hemiphroside A**. For more detailed information, it is recommended to consult the primary literature from which this data was compiled.

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